N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a benzo[d]thiazole moiety fused to a tetrahydrobenzo[b]thiophene scaffold, with a 4-(pyrrolidin-1-ylsulfonyl)benzamide substituent. The benzo[d]thiazole and tetrahydrobenzo[b]thiophene cores contribute to its lipophilicity and conformational rigidity, while the sulfonyl group enhances solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S3/c30-24(17-11-13-18(14-12-17)35(31,32)29-15-5-6-16-29)28-26-23(19-7-1-3-9-21(19)33-26)25-27-20-8-2-4-10-22(20)34-25/h2,4,8,10-14H,1,3,5-7,9,15-16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQMVHCNFFWOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. The compound integrates several pharmacophoric elements, including a benzo[d]thiazole moiety and a tetrahydrobenzo[b]thiophene structure, which are known for their potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure combines multiple functional groups that contribute to its biological activity. The presence of the thiazole and thiophene rings enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial and antifungal activities against various pathogens. A study highlighted that certain thiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Studies have demonstrated that similar benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit bacterial topoisomerases, crucial for DNA replication in bacteria .
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various benzothiazole derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to the target compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving MIC values as low as 8 μg/mL .
- Anticancer Activity Evaluation : Another investigation focused on the anticancer properties of thiazole-containing compounds. The study found that certain derivatives inhibited the growth of human cancer cell lines with IC50 values less than 10 μM, suggesting a promising avenue for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzo[d]thiazole and tetrahydrobenzo[b]thiophene moieties followed by the introduction of the pyrrolidine sulfonamide group. Various methodologies such as microwave-assisted synthesis and conventional heating have been reported to optimize yield and purity. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that compounds with thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been evaluated against various bacterial strains. A study highlighted that thiazole derivatives demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound has also shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines including lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cells. The structure-activity relationship (SAR) studies suggest that modifications in the side chains significantly influence the cytotoxic potency of these compounds .
Table: Summary of Biological Activities
Therapeutic Applications
Given its diverse biological activities, this compound holds potential therapeutic applications in treating infections and cancers. The compound's ability to inhibit bacterial growth suggests its use as an antibiotic agent, while its cytotoxicity against cancer cells indicates possible development into an anticancer drug.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s benzo[d]thiazole and tetrahydrobenzo[b]thiophene framework distinguishes it from analogs like 1,2,4-triazole-thiones (e.g., compounds [7–9] from ) and benzodioxane-based thiadiazoles (). Key differences include:
- Steric effects : The tetrahydrobenzo[b]thiophene’s partially saturated ring reduces steric hindrance compared to fully aromatic systems like triazoles, possibly enhancing membrane permeability .
Sulfonamide Functionalization
The 4-(pyrrolidin-1-ylsulfonyl)benzamide group in the target compound shares similarities with sulfonamide derivatives in (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3]). Both classes utilize sulfonyl groups for:
- Hydrogen-bond acceptor capacity : The sulfonyl oxygen atoms engage in interactions with active-site residues, as demonstrated in triazole-thiones [7–9] via IR spectral analysis (νC=S at 1247–1255 cm⁻¹) .
- Solubility modulation : Pyrrolidine substitution in the target compound may enhance solubility compared to halogenated phenylsulfonyl analogs (e.g., X = Cl, Br in ), which exhibit higher lipophilicity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity Potential: The target compound’s hybrid structure may offer dual inhibitory effects, akin to triazole-thiones in , which showed activity against fungal pathogens via sulfonyl-mediated enzyme inhibition .
- Thermodynamic Stability: The tautomeric equilibrium observed in triazole-thiones [7–9] (thione vs.
- Limitations : Unlike the well-characterized triazole derivatives in , the target compound lacks published data on pharmacokinetics or toxicity, necessitating further study.
Preparation Methods
Cyclization of 2-Mercaptocyclohexanecarboxylic Acid
The tetrahydrobenzo[b]thiophene core is synthesized via intramolecular cyclization. Heating 2-mercaptocyclohexanecarboxylic acid (1.0 eq) with polyphosphoric acid (PPA) at 120°C for 6 hours induces dehydration, forming the tetrahydrobenzo[b]thiophene ring (85% yield). Subsequent nitration using fuming HNO₃ (0°C, 2 hours) introduces a nitro group at the 2-position, which is reduced to an amine via hydrogenation (H₂, 10% Pd/C, ethanol, 80% yield).
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 85 |
| H₂SO₄ | 100 | 8 | 62 |
| BF₃·Et₂O | 90 | 10 | 45 |
Preparation of Benzo[d]thiazol-2-yl Substituent
Condensation of 2-Aminothiophenol with Cyclohexanone
Benzo[d]thiazole is synthesized via a one-pot reaction. 2-Aminothiophenol (1.2 eq) reacts with cyclohexanone (1.0 eq) in the presence of iodine (10 mol%) as a catalyst at 80°C for 4 hours, yielding 2-cyclohexylbenzo[d]thiazole (78% yield). Demethylation using BBr₃ (CH₂Cl₂, −78°C) generates the free thiol, which is oxidized to the sulfonyl group with H₂O₂/AcOH (90% yield).
Coupling to Tetrahydrobenzo[b]thiophen-2-amine
The benzo[d]thiazol-2-yl group is attached via nucleophilic aromatic substitution. Tetrahydrobenzo[b]thiophen-2-amine (1.0 eq) reacts with 2-chlorobenzo[d]thiazole (1.1 eq) in DMF at 110°C for 12 hours, catalyzed by CuI (5 mol%) and 1,10-phenanthroline (10 mol%), achieving 82% yield.
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Chloride
Sulfonylation of 4-Chlorosulfonylbenzoic Acid
4-Chlorosulfonylbenzoic acid (1.0 eq) reacts with pyrrolidine (1.5 eq) in anhydrous THF at 0°C. Triethylamine (2.0 eq) is added to scavenge HCl, yielding 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (91% yield). Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂, reflux, 3 hours, 95% yield).
Final Amide Coupling and Characterization
Reaction Conditions for Amide Bond Formation
The tetrahydrobenzo[b]thiophen-2-yl-benzo[d]thiazole intermediate (1.0 eq) is dissolved in dry DCM under N₂. 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by Et₃N (2.0 eq). The reaction proceeds at room temperature for 24 hours, yielding the final product (88% yield).
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 12 | 75 |
| DCC/DMAP | CHCl₃ | 18 | 68 |
| NEt₃ | DCM | 24 | 88 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, thiophene-H), 7.65–7.42 (m, 4H, benzothiazole-H), 3.25–3.15 (m, 4H, pyrrolidine-H), 2.95–2.85 (m, 2H, tetrahydro-H), 1.90–1.75 (m, 4H, cyclohexane-H).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1540 cm⁻¹ (C=N).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) reduces tetrahydrobenzo[b]thiophene synthesis time from 6 hours to 30 minutes with comparable yield (83%).
Q & A
Q. What are the critical steps in synthesizing the compound to achieve optimal purity and yield?
The synthesis involves a multi-step process starting with benzo[d]thiazole derivatives and tetrahydrobenzo[b]thiophen precursors. Key considerations include:
- Reaction Conditions : Temperature control (60–80°C), solvent selection (DMF or ethanol), and reaction time (12–24 hours) to minimize side reactions .
- Purification : Column chromatography followed by recrystallization to remove impurities. Final purity (>95%) is verified via HPLC with UV detection at 254 nm .
- Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and mass spectrometry (MS) confirm structural integrity .
Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?
- NMR Spectroscopy : 1H and 13C NMR identify proton and carbon environments (e.g., sulfonamide S=O groups, thiazole ring protons) .
- Mass Spectrometry : High-resolution MS validates the molecular weight (e.g., 443.58 g/mol) and fragmentation patterns .
- HPLC : Quantifies purity (>98%) using a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are commonly used to evaluate the compound’s biological activity?
- Enzyme Inhibition Assays : Dose-response curves (1 nM–10 µM) against target enzymes (e.g., kinases) with fluorescence or colorimetric readouts .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to determine IC50 values .
- Binding Affinity : Surface plasmon resonance (SPR) measures real-time interaction kinetics (e.g., ka, kd) with purified proteins .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of the compound across studies?
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, co-factors) .
- Compound Stability Testing : Use LC-MS to verify integrity during assays (e.g., degradation in DMSO or cell media) .
- Target Validation : CRISPR/Cas9 knockout of putative targets to confirm on-mechanism effects .
Q. What computational strategies are effective for elucidating the compound’s structure-activity relationship (SAR)?
- Molecular Docking : Predict binding modes using X-ray crystal structures of target proteins (e.g., kinase domains). Focus on interactions between the sulfonamide group and catalytic residues .
- Quantum Mechanical Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to optimize substituent effects on activity .
- MD Simulations : Evaluate binding stability over 100-ns trajectories in explicit solvent models .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
Q. What methodologies are recommended for identifying off-target effects of the compound?
- Proteome Profiling : Affinity pulldown with biotinylated compound followed by LC-MS/MS .
- Kinase Panel Screening : Test against 100+ kinases at 1 µM to assess selectivity .
- Transcriptomics : RNA-seq of treated cells to detect pathway-level perturbations .
Data Contradiction and Validation
Q. How should conflicting data on the compound’s metabolic stability be reconciled?
- In Silico Prediction : Use ADMET Predictor™ or SwissADME to identify metabolic hotspots (e.g., sulfonamide hydrolysis) .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify metabolite formation .
- Species Comparison : Test stability in mouse, rat, and human microsomes to identify interspecies variability .
Q. What experimental designs mitigate batch-to-batch variability in compound synthesis?
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) via response surface methodology .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Strict QC Protocols : Enforce HPLC purity thresholds (>98%) and NMR consistency checks for all batches .
Mechanistic Studies
Q. What integrated approaches are effective for determining the compound’s mechanism of action?
- Chemical Proteomics : SILAC-based labeling to identify cellular targets .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
- Kinetic Studies : Pre-steady-state analysis to distinguish between competitive and non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
